N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

CCR5 antagonist HIV-1 entry inhibitor chemokine receptor

This thiazole-urea-acetamide compound delivers an unprecedented CCR5 IC50 of 0.100 nM, the most potent reported, enabling picomolar target engagement in HIV-1 fusion assays. It simultaneously inhibits TBK1 (0.093 µM), IKKε (0.79 µM), and ROCK2 (0.04 µM), uniquely suited for integrated kinase crosstalk studies in macrophages or cancer cells. The N-cyclopentyl tail is essential for this dual CCR5/kinase polypharmacology; analogs with isopropyl or benzyl substitutions lose the profile. Ideal for chemical probe development, SAR expansion, and co-crystallization trials. Research-use only; inquire for bulk pricing.

Molecular Formula C18H22N4O3S
Molecular Weight 374.46
CAS No. 897621-84-0
Cat. No. B2770780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
CAS897621-84-0
Molecular FormulaC18H22N4O3S
Molecular Weight374.46
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3CCCC3
InChIInChI=1S/C18H22N4O3S/c1-25-15-9-5-4-8-14(15)21-17(24)22-18-20-13(11-26-18)10-16(23)19-12-6-2-3-7-12/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3,(H,19,23)(H2,20,21,22,24)
InChIKeySKOHMNXQPVBFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897621-84-0)


N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (CAS 897621-84-0) is a thiazole–urea–acetamide small molecule (MW ≈374.5 g/mol) classified as a chemokine receptor antagonist and multi‑kinase inhibitor . Its structure combines a 2‑methoxyphenyl urea moiety, a thiazole core, and an N‑cyclopentyl acetamide tail, endowing it with a lipophilic character (XLogP3‑AA ≈2.3) and hydrogen‑bond donor/acceptor features conducive to target engagement . Curated databases report a sub‑nanomolar IC50 (0.100 nM) against the CCR5 receptor in a cell‑based HIV‑1 fusion assay, placing it among the most potent CCR5 ligands documented, while kinase profiling reveals multi‑target activity across TBK1 (IC50 = 0.093 µM), IKKε (IC50 = 0.79 µM), and ROCK2 (IC50 = 0.04 µM) [1][2]. The compound is a research‑grade chemical intended for target‑identification, probe‑development, and SAR‑expansion programs, not for therapeutic use [1][2].

Why N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide Cannot Be Replaced by Generic Analogs


Within the thiazole–urea chemotype, minor structural permutations profoundly alter pharmacological fingerprints. A direct comparator, N-isopropyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, targets VEGFR‑2 with an IC50 of 0.54 µM, whereas the N‑cyclopentyl derivative shows no reported VEGFR‑2 activity and instead achieves picomolar CCR5 blockade (IC50 = 0.100 nM) [1]. Similarly, diverse N‑substituted analogs differ by >2 orders of magnitude in their CCR5 IC50 values (from 1.2 nM to >1,000 nM) depending on the amide substituent [2]. Even replacing the 2‑methoxyphenylurea group with a cyclopentylurea shifts ligand identity entirely, creating molecules with altered logP and receptor‑occupancy profiles . Therefore, generic substitution of the cyclopentyl acetamide tail with isopropyl, butyl, or benzyl residues is unsafe without re‑validating every biological endpoint; the unique spatial and electronic arrangement of the N‑cyclopentyl group underpins its dual CCR5/kinase polypharmacology and makes this compound a non‑fungible molecular tool [1][2].

Quantitative Differentiation Guide for N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide


Sub-Nanomolar CCR5 Antagonism: A 1,000‑Fold Potency Advantage over Close Thiazole–Urea Analogs

In a head‑to‑head panel of thiazole–urea analogs evaluated under identical assay conditions, N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide exhibits an IC50 of 0.100 nM at the human CCR5 receptor, representing a >1,000‑fold superiority over congeners such as CHEMBL3219779 (IC50 = 622 nM) and CHEMBL3109176 (IC50 = 1,000 nM) [1][2][3]. Even the next most potent analog within the series, CHEMBL2164213, is approximately 12‑fold less active (IC50 = 1.2 nM) [2]. All measurements were performed in P4R5 cells co‑expressing CD4 and an LTR‑β‑gal reporter, providing a uniform, target‑specific comparison [1][2].

CCR5 antagonist HIV-1 entry inhibitor chemokine receptor

Multi‑Kinase Inhibition Fingerprint: Potent TBK1, IKKε, and ROCK2 Activity Differentiates from Single‑Target Kinase Probes

The compound's kinase‑inhibition profile, obtained via commercial multi‑kinase screening panels, reveals balanced activity against TBK1 (IC50 = 0.093 µM), IKKε (IC50 = 0.79 µM), and ROCK2 (IC50 = 0.04 µM), while sparing Aurora B kinase (IC50 > 5.3 µM) and CDK2 (IC50 > 30 µM) [1]. In contrast to selective TBK1 inhibitors (e.g., GSK8612, IC50 ~0.003 µM for TBK1 but significantly weaker on IKKε and ROCK) or selective ROCK inhibitors (e.g., Y‑27632, ROCK2 IC50 ~0.8 µM with no TBK1 activity), the N‑cyclopentyl thiazole–urea offers a distinct polypharmacology tool suitable for interrogating TBK1–IKKε–ROCK signaling nodes within a single chemical scaffold [1].

multi-kinase inhibitor TBK1 IKKε ROCK

Physicochemical Differentiation: logP and Solubility Profile Dictate Assay‑Compatible Formulation

The N‑cyclopentyl analog possesses a computed XLogP3‑AA of 2.3, significantly lower than N‑(4‑methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (MW 412.5, estimated XLogP3 >3.0) or N‑butyl‑2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (estimated XLogP3 ~2.8) [1]. The moderate lipophilicity of the cyclopentyl compound facilitates dissolution in DMSO (≥30 mg/mL) and DMSO:PBS (1:1) mixtures at concentrations suitable for cell‑based assays, whereas higher‑logP analogs often precipitate under the same conditions . This property directly impacts assay reproducibility and reduces false‑negative rates in cell‑based screening, a critical differentiator for medium‑throughput pharmacology campaigns .

lipophilicity XLogP3 solubility DMSO stock

Kinase Selectivity Window: Favorable TBK1/IKKε over Aurora B and CDK2 Minimizes Off‑Target Cytotoxicity

Selectivity profiling reveals that the compound retains >57‑fold window between TBK1 (0.093 µM) and Aurora B kinase (>5.3 µM) and >322‑fold window versus CDK2 (>30 µM) [1]. By contrast, many first‑generation multi‑kinase inhibitors (e.g., staurosporine analogs) exhibit flat selectivity with sub‑micromolar activity across CDKs and Aurora kinases, leading to pronounced cytotoxicity that confounds cellular phenotyping . The wide selectivity margin of the N‑cyclopentyl derivative enables cleaner dissection of TBK1/IKKε‑dependent pathways in cell‑based assays without the confounding apoptosis caused by mitotic kinase inhibition [1].

kinase selectivity safety panel off-target

High‑Impact Application Scenarios for N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide


HIV‑1 CCR5 Co‑Receptor Probe Development

With a demonstrated IC50 of 0.100 nM against CCR5‑dependent HIV‑1 fusion, this compound serves as an ultra‑potent starting point for chemical probe campaigns targeting CCR5‑mediated viral entry. Its picomolar activity, directly benchmarked against less potent thiazole–urea analogs in the BindingDB/ChEMBL curated datasets, enables low‑nanomolar cellular occupancy that is essential for target‑validation studies in primary CD4⁺ T‑cells [1].

Innate Immune Signaling Node Dissection (TBK1/IKKε/ROCK2)

The compound's multi‑kinase profile (TBK1 IC50 = 0.093 µM, IKKε IC50 = 0.79 µM, ROCK2 IC50 = 0.04 µM) makes it uniquely suited for dissecting crosstalk between innate immune kinases and cytoskeletal regulators. Unlike selective TBK1 or ROCK inhibitors that leave the complementary node unperturbed, this single chemical entity simultaneously engages both pathways, allowing researchers to study integrated signaling responses in macrophages or cancer cells [1][2].

Kinase Selectivity Standard for Multi‑Target Inhibitor Screening Panels

The wide selectivity margin versus Aurora B (>57‑fold) and CDK2 (>322‑fold) positions this compound as an ideal selectivity standard in broad‑panel kinase screens. Incorporating it into screening cascades helps identify compounds that achieve similar multi‑target coverage without incurring mitotic toxicity, thereby refining hit‑triage decisions in phenotypic drug‑discovery platforms [1][2].

Structural Biology of CCR5–Ligand Co‑Crystallization

The combination of sub‑nanomolar CCR5 affinity and moderate lipophilicity (XLogP3 = 2.3) facilitates co‑crystallization trials with the CCR5 receptor. The compound's favorable solubility in DMSO and DMSO:PBS mixtures permits high‑concentration soaking conditions that are critical for obtaining high‑resolution structures of this GPCR, accelerating structure‑based drug design for next‑generation entry inhibitors [1].

Quote Request

Request a Quote for N-cyclopentyl-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.